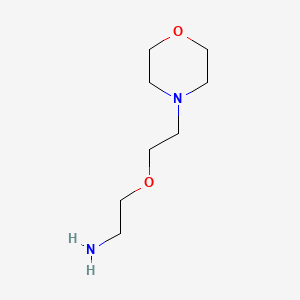

4-((2-Aminoethoxy)ethyl)morpholine

Beschreibung

Significance of Morpholine-Containing Compounds in Advanced Chemical Disciplines

Morpholine (B109124), a six-membered heterocyclic organic compound containing both amine and ether functional groups, is a cornerstone in the development of a vast array of chemical entities. sci-hub.seresearchgate.net Its unique structural and physicochemical properties make it a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. sci-hub.seresearchgate.netnih.gov The presence of the morpholine ring can enhance a molecule's potency, modulate its pharmacokinetic properties for better absorption and distribution in the body, and improve its solubility and bioavailability. sci-hub.seresearchgate.netnih.gov

The versatility of the morpholine moiety extends beyond pharmaceuticals into materials science and catalysis. wisdomlib.orge3s-conferences.org In medicinal chemistry, morpholine derivatives have been integral to the development of drugs with a wide range of therapeutic applications, including anticancer, antidepressant, and anti-inflammatory agents. sci-hub.seresearchgate.nete3s-conferences.org The ability of the morpholine ring to interact with biological targets, such as enzymes and receptors, makes it a valuable tool for drug designers. sci-hub.senih.gov

Historical Context of 4-((2-Aminoethoxy)ethyl)morpholine in Academic Investigations

The academic exploration of this compound is rooted in the broader investigation of morpholine derivatives. While the specific timeline of its initial synthesis is not extensively documented in readily available literature, its study is a logical extension of the rich history of morpholine chemistry. The synthesis of related compounds, such as N-substituted morpholines, has been a subject of chemical research for decades. nih.govchemrxiv.org

Research into this compound and similar structures often involves their use as building blocks in the synthesis of more complex molecules. For instance, studies have detailed the synthesis of novel compounds by reacting 4-(2-aminoethyl)morpholine (B49859) with other chemical reagents to create derivatives with potential antibacterial or other biological activities. researchgate.netdergipark.org.tr These investigations highlight the role of this compound as a versatile intermediate in organic synthesis.

Scope and Research Trajectories for this compound

Current and future research involving this compound is charting a course across several scientific domains. A primary focus remains its application as a precursor in the synthesis of novel compounds with potential therapeutic value. sci-hub.see3s-conferences.org Researchers are exploring its incorporation into new molecular frameworks to develop agents targeting a variety of diseases.

Furthermore, the unique bifunctional nature of this compound, possessing both a primary amine and a morpholine ring, makes it a candidate for applications in materials science. It can be used in the formation of polymers and coordination complexes. The compound's properties are also being investigated for its potential role in industrial processes.

The table below summarizes some of the key physicochemical properties of this compound, which are crucial for its application in various research fields. nih.gov

| Property | Value |

| Molecular Formula | C8H18N2O2 |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 2-(2-morpholin-4-ylethoxy)ethanamine |

| CAS Number | 20207-13-0 |

| Boiling Point | 205 °C |

| Melting Point | 24 °C |

Spectroscopic data is fundamental for the characterization of chemical compounds. The following table provides an overview of the types of spectroscopic information available for this compound, which is essential for its identification and structural elucidation in research settings. bmrb.iochemicalbook.comspectrabase.com

| Spectroscopic Data | Availability |

| 1H NMR | Available |

| 13C NMR | Available |

| Mass Spectrometry | Available |

| IR Spectroscopy | Available |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c9-1-5-11-6-2-10-3-7-12-8-4-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNWGSSVJMXOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174055 | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20207-13-0 | |

| Record name | 2-[2-(4-Morpholinyl)ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20207-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020207130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-aminoethoxy)ethyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KL5GGM6DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 2 Aminoethoxy Ethyl Morpholine and Its Derivatives

Foundational Synthesis Routes and Precursor Utilization

The synthesis of 4-((2-Aminoethoxy)ethyl)morpholine and its analogs relies on the strategic assembly of the core morpholine (B109124) ring and the functionalized side chain. General methods for producing the morpholine heterocycle often involve the cyclization of diethylene glycol with ammonia (B1221849) over a hydrogenation catalyst at elevated temperatures and pressures. openaccesspub.org Another key precursor, 2-(2-aminoethoxy)ethanol, can also be reacted with ammonia to yield morpholine. openaccesspub.org

For the synthesis of the widely used analog, 4-(2-aminoethyl)morpholine (B49859) , a common intermediate for the derivatizations discussed below, an optimized multi-step route has been reported. dergipark.org.tr This process begins with the protection of ethanolamine (B43304), followed by a series of reactions to build the final structure, culminating in a deprotection step to yield the target primary amine. A typical sequence involves:

Reaction of ethanolamine with benzyl (B1604629) chloroformate (Cbz-Cl) to protect the amino group. dergipark.org.tr

Activation of the hydroxyl group, for example, by converting it to a tosylate (Ts-Cl). dergipark.org.tr

Nucleophilic substitution with morpholine, where the morpholine nitrogen displaces the tosylate group. dergipark.org.tr

Removal of the Cbz protecting group via hydrogenation to liberate the primary amine, yielding 4-(2-aminoethyl)morpholine. dergipark.org.tr

This foundational route provides access to the key amine precursor, which serves as the starting point for a multitude of derivatization strategies.

**2.2. Derivatization Strategies for Enhancing Molecular Complexity

The primary amine of 4-(2-aminoethyl)morpholine is a key functional handle for introducing a wide array of chemical moieties, enabling the synthesis of diverse derivatives with tailored properties for various biological targets.

The sulfamoyl group is a critical pharmacophore in many biologically active compounds. researchgate.net Derivatives of 4-(2-aminoethyl)morpholine bearing this group have been synthesized and evaluated for their biological activities. The synthesis begins with the reaction of 4-(2-aminoethyl)morpholine with various arylsulfonyl chlorides in water, with the pH controlled by a base like 10% sodium carbonate, to produce N-arylsulfonated intermediates. researchgate.netresearchgate.net This is a nucleophilic substitution reaction where the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

These intermediates can be further functionalized. For instance, the nitrogen of the newly formed sulfonamide can be alkylated by reacting it with electrophiles like 2-chlorobenzyl chloride or 4-bromobenzyl bromide in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF. researchgate.netresearchgate.net This two-step process allows for the creation of a library of N-aralkyl substituted 4-(2-(arylsulfamoyl)ethyl)morpholine derivatives. researchgate.net

| Starting Material | Reagent | Resulting Derivative Class | Reference |

|---|---|---|---|

| 4-(2-aminoethyl)morpholine | Arylsulfonyl chlorides (e.g., benzenesulfonyl chloride) | 4-(2-(Arylsulfamoyl)ethyl)morpholine | researchgate.net |

| 4-(2-(Arylsulfamoyl)ethyl)morpholine | 2-Chlorobenzyl chloride / 4-Bromobenzyl bromide (with NaH) | 4-(2-(N-aralkyl-arylsulfamoyl)ethyl)morpholine | researchgate.net |

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. nih.gov A classic pharmacophore for many SERMs, such as tamoxifen (B1202) and raloxifene, is a flexible aminoethoxy side chain attached to a rigid core scaffold. nih.govresearchgate.net This side chain is crucial for the molecule's interaction with the ER ligand-binding domain, influencing its antagonistic profile. nih.gov

The structure of This compound contains a 2-(2-aminoethoxy)ethyl moiety, which is a more complex variant of the typical SERM side chain. Research into novel SERMs has explored replacing the traditional aminoethoxy residue with more conformationally restricted side chains, such as a diazadecaline moiety, to improve properties and ERα selectivity. nih.gov While direct incorporation of this compound into a SERM scaffold is not extensively documented, its structure represents a synthetically accessible building block. Its aminoethoxy motif makes it a candidate for designing new SERMs, potentially offering different conformational flexibility and interactions within the ER binding pocket compared to simpler side chains. The primary amine provides a direct attachment point to various SERM core structures, such as triarylethylene or tetrahydroisoquinoline scaffolds. nih.gov

Hexachlorocyclotriphosphazene (P₃N₃Cl₆) is an inorganic ring system that serves as a versatile scaffold for creating complex, multi-functional molecules due to the reactivity of its P-Cl bonds. dergipark.org.tr The reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl)morpholine, a primary amine, has been investigated to produce substituted cyclotriphosphazene (B1200923) derivatives. dergipark.org.tr

In a typical reaction, hexachlorocyclotriphosphazene is treated with 4-(2-aminoethyl)morpholine in dry tetrahydrofuran (B95107) (THF) in the presence of triethylamine, which acts as a hydrogen chloride scavenger. dergipark.org.tr The reaction proceeds via nucleophilic substitution, where the amino group of the morpholine derivative displaces the chlorine atoms on the phosphazene ring. Structural analysis of the product using ³¹P NMR spectroscopy has shown that the reaction can lead to a geminal substitution pattern, where two aminoethylmorpholine groups attach to the same phosphorus atom. dergipark.org.tr Further analysis confirmed the geminal displacement of four 4-(2-aminoethyl)morpholine groups, resulting in a tetrasubstituted final product. dergipark.org.tr The formation of geminal products is often favored in reactions with primary amines. dergipark.org.tr

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in various cancers, making PI3K a key target for cancer therapeutics. nih.govnih.gov The morpholine ring is a critical component in many PI3K inhibitors, including the well-known pan-class I inhibitor ZSTK474, where it forms a key hydrogen bond with the hinge region of the kinase domain. nih.govsigmaaldrich.com

The structural motif of 4-(2-aminoethyl)morpholine has been utilized in the design of novel PI3K inhibitors. In one study, a series of ZSTK474 derivatives were synthesized where one of the two morpholine groups was replaced with various 2-aminoethyl functionalities to probe structure-activity relationships (SAR). researchgate.net This research found that analogs with pendant hydroxyl or methoxy (B1213986) groups on the side chain maintained potent inhibition of PI3K isoforms, whereas those with pendant amino groups were significantly less inhibitory. researchgate.net In another approach, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were developed as potent and selective PI3K inhibitors. nih.gov SAR analysis revealed that the morpholine group plays a critical role in inhibitory activity by forming a key hydrogen bond with Val851 in the PI3Kα active site. nih.gov

| Compound/Analog | Target | Key Finding | Reference |

|---|---|---|---|

| ZSTK474 analogs with 2-aminoethyl replacements | PI3K isoforms | Pendant hydroxyl/methoxy groups maintained potency; pendant amino groups reduced potency. | researchgate.net |

| Compound 17p (2,4-dimorpholinopyrimidine derivative) | PI3Kα | Showed potent inhibitory activity (IC₅₀: 31.8 ± 4.1 nM), comparable to control BKM-120. | nih.gov |

| Compound 17p (2,4-dimorpholinopyrimidine derivative) | PI3Kδ | Exhibited significant inhibitory activity (IC₅₀: 15.4 ± 1.9 nM). | nih.gov |

| 2-morpholino-pyrimidine derivatives | PI3K/mTOR | Identified a potent dual PI3K/mTOR inhibitor with high activity against PI3Kα/β/γ/δ. | nih.gov |

The 4-(2-aminoethyl)morpholine moiety is widely used in the design of fluorescent probes for biomedical applications, particularly for imaging specific cellular organelles. The morpholine group is a well-established lysosome-targeting group. Its basic nitrogen atom becomes protonated in the acidic environment of the lysosome (pH 4.5-5.0), leading to the accumulation of the probe in this organelle.

This targeting strategy has been used to create lysosome-targetable fluorescent probes for imaging hydrogen sulfide (B99878) (H₂S) and for monitoring pH changes in living cells. In many designs, the fluorescence of the probe is initially "off." Upon reaching the target and interacting with the analyte (e.g., H₂S) or a change in environment (e.g., pH), a chemical reaction occurs that "turns on" the fluorescence. The mechanism often involves modulating processes like Photoinduced Electron Transfer (PET). researchgate.net For instance, morpholine-functionalized BODIPY dyes have been developed as pH sensors where the protonation of the morpholine moiety in acidic conditions quenches fluorescence through a d-PET (donor-excited photoinduced electron transfer) effect. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity

Antimicrobial Agent Precursor Synthesis

The morpholine moiety is a key structural component in the development of new antimicrobial agents. This compound serves as a versatile precursor for synthesizing such compounds, primarily through derivatization of its amine functional groups. sigmaaldrich.com Research has demonstrated the synthesis of potent antibacterial agents starting from the closely related compound, 4-(2-aminoethyl)morpholine. researchgate.net These synthetic strategies are directly applicable to this compound.

A notable synthetic route involves a two-step process to create N-aralkyl substituted arylsulfonamide derivatives. researchgate.net

Sulfonamide Formation: The initial step is the reaction of the primary amine group of a 4-(aminoethyl)morpholine derivative with various arylsulfonyl chlorides. This nucleophilic substitution reaction is typically conducted in an aqueous medium where the pH is carefully controlled. researchgate.netresearchgate.net

N-Alkylation: The intermediate sulfonamide is then subjected to N-alkylation. This is achieved by reacting it with substituted benzyl halides, such as 2-chlorobenzyl chloride or 4-bromobenzyl bromide, in an organic solvent like dimethylformamide (DMF) using a strong base like sodium hydride (NaH) to facilitate the reaction. researchgate.netresearchgate.net

The resulting derivatives have shown significant inhibitory action against various bacterial strains. researchgate.netconsensus.app For instance, certain synthesized molecules exhibited notable efficacy against S. typhi. researchgate.net

Table 1: Synthesis of Antimicrobial Precursors from 4-(2-aminoethyl)morpholine

| Starting Material | Reagents | Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 4-(2-aminoethyl)morpholine | 1. Arylsulfonyl chlorides 2. 2-Chlorobenzyl chloride / 4-Bromobenzyl bromide, NaH | 1. Sulfonylation 2. N-Alkylation | 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine | researchgate.net, researchgate.net |

Mannich Base and Benzofuran-Chromene Hybrid Synthesis

The reactivity of the secondary amine within the morpholine ring of this compound makes it an ideal candidate for the Mannich reaction, a cornerstone of medicinal chemistry for creating molecules with diverse pharmacological activities. nih.gov

Mannich Base Synthesis: The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. researchgate.net The morpholine nitrogen in the target compound can act as the amine component. A general procedure involves reacting a compound containing an active hydrogen (e.g., asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) or N-phenylacetamide) with formaldehyde and morpholine (or its derivative) in a solvent like ethanol (B145695). japsonline.comresearchgate.net The mixture is often refluxed for several hours to yield the corresponding Mannich base. japsonline.com The introduction of the morpholinomethyl group has been shown to enhance the biological activity of the parent compounds. japsonline.com

Benzofuran-Chromene Hybrid Synthesis: Molecular hybridization is a strategy used to design new compounds by combining different pharmacophores. nih.gov Benzofuran (B130515) and chromene are heterocyclic systems of significant interest. Synthetic routes to hybrids incorporating these moieties can utilize amines like this compound.

Benzofuran Hybrids: One approach involves the reaction of a benzofuran-based enaminone with a secondary amine. For example, (E)-1-(benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one can be refluxed with an amine like piperidine (B6355638) in ethanol to yield a new hybrid. nih.gov The secondary amine of this compound could be employed in a similar fashion to generate novel benzofuran derivatives.

Chromene Hybrids: The synthesis of 4H-chromene derivatives can be achieved through a multi-component reaction, often involving a Michael addition of a carbanion to an activated double bond, followed by an intramolecular O-heterocyclization. nih.gov While not a direct reaction of the morpholine amine, derivatives of this compound could be designed to participate in such cyclization strategies to form complex chromene hybrids.

Table 2: Synthetic Reactions Involving the Morpholine Moiety

| Reaction Type | Key Reagents | Role of Morpholine Derivative | Product Class | Reference |

|---|---|---|---|---|

| Mannich Reaction | Active hydrogen compound, Formaldehyde | Amine Component | Morpholine Mannich Bases | japsonline.com, researchgate.net |

| Benzofuran Hybrid Synthesis | Benzofuran-based enaminone | Nucleophilic Amine | Substituted Benzofuran-propan-1-ones | nih.gov |

Metal Complexation through Ligand Behavior

Compounds containing multiple heteroatoms with lone pairs of electrons, such as this compound, can act as ligands, forming coordination complexes with metal ions. The analogous compound 4-(2-aminoethyl)morpholine is well-documented as an effective ligand in coordination chemistry. nih.govsmolecule.comfishersci.com It typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the primary amino group and the nitrogen atom of the morpholine ring, forming a stable five-membered chelate ring. nih.govsmolecule.com

A specific example is the synthesis of bis[4-(2-aminoethyl)morpholine-κ² N,N′]diaquanickel(II) dichloride, which is achieved by mixing 4-(2-aminoethyl)morpholine with nickel(II) chloride in water. nih.gov In the resulting complex, the nickel(II) ion adopts an octahedral geometry, coordinated to two bidentate 4-(2-aminoethyl)morpholine ligands and two water molecules. nih.gov Similarly, it reacts with nickel(II) nitrite (B80452) to form trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II). fishersci.com The presence of two additional oxygen atoms in this compound suggests the potential for it to act as a tetradentate ligand, offering more complex coordination possibilities.

Table 3: Metal Complexation with Morpholine-Based Ligands

| Ligand | Metal Salt | Resulting Complex | Coordination Details | Reference |

|---|---|---|---|---|

| 4-(2-aminoethyl)morpholine | Nickel(II) chloride | [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂ | Bidentate (N,N') ligand; Octahedral Ni(II) center | nih.gov |

| 4-(2-aminoethyl)morpholine | Nickel(II) nitrite | trans-bis[4-(2-aminoethyl)morpholine]dinitronickel(II) | Bidentate (N,N') ligand | fishersci.com |

Innovative Synthetic Approaches and Optimization

Developing innovative and optimized synthetic routes for this compound, also known as 2-(2-morpholin-4-ylethoxy)ethanamine nih.gov, is essential for its availability for research and industrial applications. High-selectivity and high-yield methods are particularly desirable. Drawing from synthetic strategies for related morpholine derivatives, several innovative approaches can be considered.

One potential high-selectivity pathway involves a multi-step sequence designed to minimize side reactions. This approach could be adapted from methods used to synthesize compounds like 4-(4-aminophenyl)morpholine-3-one. google.com The key principles for optimization include:

Controlled Condensation: Utilizing the differential reactivity of functional groups to ensure high selectivity in the initial C-N bond formation. For instance, reacting a halo-ethoxy-acetate with a suitable nitroaniline derivative can proceed with high selectivity due to electronic activation. google.com

Selective Reduction: Employing catalytic hydrogenation (e.g., using Raney nickel) under controlled temperature and pressure to selectively reduce one functional group (like a nitro group) without affecting other parts of the molecule. google.com

High-Dilution Cyclization: Performing intramolecular cyclization reactions by adding the substrate dropwise to a high-temperature solvent. This technique favors the desired intramolecular reaction over intermolecular polymerization, thus increasing the yield of the cyclic product. google.com

Another synthetic strategy, adapted from the synthesis of N,N-dimethylaminoethyl morpholine, involves a two-step process. google.com

Intermediate Formation: Reacting a bifunctional starting material, such as a protected aminoethanol, with a chlorinating agent like thionyl chloride to generate a reactive chloro-amine intermediate.

Substitution Reaction: Reacting the chlorinated intermediate with morpholine in the presence of an acid-binding agent to form the final product through a nucleophilic substitution reaction. google.com

Optimization of these routes involves careful selection of solvents, catalysts, reaction temperatures, and purification methods to maximize yield and purity.

Investigations into the Biological and Pharmacological Activities of 4 2 Aminoethoxy Ethyl Morpholine Derivatives

Antimicrobial Efficacy and Mechanisms

The morpholine (B109124) ring is a known pharmacophore in various antimicrobial agents. nih.gove3s-conferences.org When incorporated into more complex structures, such as those derived from 4-((2-Aminoethoxy)ethyl)morpholine, it can confer significant biological activity.

A series of derivatives synthesized from 4-(2-aminoethyl)morpholine (B49859) demonstrated notable inhibitory action against several bacterial strains. indexcopernicus.comresearchgate.net Specifically, these compounds showed good antibacterial activity against Gram-negative bacteria. indexcopernicus.comresearchgate.net For instance, certain derivatives displayed significant inhibition against S. typhi. researchgate.net However, the activity against Gram-positive bacteria was more varied, with some derivatives showing minimal inhibition against strains like B. subtilis. indexcopernicus.comresearchgate.netresearchgate.net The morpholine moiety itself is recognized for its contribution to antimicrobial effects against bacteria such as E. coli and P. aeruginosa. nih.gov

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antibacterial efficacy. For one series of 4-(2-(arylsulfamoyl)ethyl)morpholine derivatives, the inhibitory action was quantified against various bacteria.

| Compound Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound 3c | S. typhi | 10.3 |

| Compound 6c | S. typhi | 10.3 |

| Series 6 | B. subtilis | Maximum Activity Exhibited |

| Series 3 & 7 | B. subtilis | Minimum Inhibition Exhibited |

The inclusion of a sulfamoyl group (-SO₂NH₂) is a critical strategy in the design of these antibacterial agents. indexcopernicus.comnih.gov Sulfonamides, a class of drugs containing this group, are well-established synthetic antimicrobial agents. nih.gov Their primary mechanism of action is bacteriostatic, meaning they inhibit the growth and reproduction of bacteria without killing them. youtube.com

This action is achieved through competitive inhibition. youtube.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential substrate for the bacterial enzyme dihydropteroate (B1496061) synthase. nih.govyoutube.com This enzyme is crucial for the synthesis of folic acid, which bacteria need to produce nucleotides and amino acids. nih.gov By binding to the enzyme in place of PABA, sulfonamide derivatives block the folic acid synthesis pathway, thereby arresting bacterial growth. nih.govyoutube.com This mechanism is effective against a wide range of Gram-positive and certain Gram-negative bacteria. nih.gov A series of 4-(2-(arylsulfamoyl)ethyl)morpholine derivatives were specifically synthesized to leverage the broad-spectrum biological activities associated with the sulfamoyl group. indexcopernicus.comresearchgate.net

Anticancer Research and Cytotoxic Potential

The this compound scaffold has also been extensively investigated in the context of oncology, leading to the development of potent anticancer agents. These derivatives have shown promise in modulating key signaling pathways and inducing cell death in cancer cells.

The estrogen receptor (ER), particularly ERα, is a primary driver in approximately 70% of breast cancers. researchgate.net Antiestrogens that block ER activity are a cornerstone of therapy. researchgate.net Derivatives containing the morpholine moiety have been developed as potent ER inhibitors. These compounds function as selective estrogen receptor modulators (SERMs) or complete antagonists, binding to the receptor's ligand-binding domain (LBD). researchgate.netnih.gov

Advanced research has led to dual-mechanism ER inhibitors (DMERIs) that feature two distinct ER-targeting components on a single ligand core. researchgate.net This approach generates profound antagonism by causing unique structural changes in the receptor, effectively suppressing the proliferation of ER-positive breast cancer cells, including those resistant to standard therapies like tamoxifen (B1202). researchgate.net By interacting with the receptor surface, these inhibitors can block the coactivator binding site known as Activation Function 2 (AF2), which is essential for receptor-mediated gene transcription. researchgate.net

Derivatives of this compound have demonstrated significant cytotoxic effects against various breast cancer cell lines. The MCF-7 cell line, which is ER-positive, is a common model for these studies. Research has shown that synthetic derivatives can effectively induce cytotoxicity in MCF-7 cells, as well as other lines like T-47D (ER-positive) and MDA-MB-231 (triple-negative).

The efficacy of these compounds is measured by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro. Lower IC₅₀ values signify greater potency.

| Compound Derivative | Cell Line | IC₅₀ (µM or µg/mL) |

|---|---|---|

| Compound 4l | MCF-7 | 0.2 ± 0 µM |

| Compound 4h | MCF-7 | 1.6 ± 0.2 µM |

| Compound 7e | MCF-7 | 3.1 ± 0.8 µg/mL |

| Compound 7g | MCF-7 | 3.3 ± 0.1 µg/mL |

| Compound 4c | T-47D | 2.1 ± 0.9 µM |

| Compound 7h | T-47D | 1.8 ± 0.6 µg/mL |

| Compound 4b | MDA-MB-231 | 0.4 ± 0.2 µM |

| Compound 7h | MDA-MB-231 | 2.4 ± 0.6 µg/mL |

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. researchgate.net The arylmorpholine scaffold is a key pharmacophore in the development of PI3K inhibitors. researchgate.net The PI3K family includes four highly similar Class I isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), each with distinct roles in cellular signaling. researchgate.net

Medicinal chemistry efforts have focused on developing isoform-selective inhibitors to maximize therapeutic efficacy while minimizing off-target effects. researchgate.net Structure-activity relationship (SAR) studies on arylmorpholine derivatives have been crucial in this endeavor. These studies have shown that even small modifications to the chemical structure can significantly alter a compound's potency and selectivity for different PI3K isoforms. researchgate.net For example, a comprehensive analysis of a panel of arylmorpholines identified which isoforms tend to be sensitive or resistant to this particular chemical scaffold. researchgate.net This detailed understanding of SAR allows for the rational design of potent and selective PI3K inhibitors for cancer treatment. researchgate.net

Impact on Cell Cycle Regulation (G1 Phase Disruption)

The morpholine moiety is a key structural feature in a variety of compounds that have been shown to influence cell cycle progression, with a notable impact on the G1 phase. The cell cycle is a critical, highly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The G1 phase is the initial growth phase, and arresting the cell cycle at this stage can prevent cells from replicating their DNA, thereby inhibiting proliferation.

Research into quinazoline (B50416) and quinoline (B57606) derivatives bearing a morpholine substituent has demonstrated significant potential in cancer therapy by inducing G1 phase cell cycle arrest. For instance, a series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). nih.gov Two compounds from this series, AK-3 and AK-10, were particularly effective at inhibiting cell proliferation by arresting the cells in the G1 phase, ultimately leading to apoptosis (programmed cell death). nih.gov

Similarly, a study on 2-morpholino-4-anilinoquinoline derivatives revealed their potent anticancer activity against the HepG2 liver cancer cell line. These compounds were found to halt the cell cycle in the G0/G1 phase, thereby limiting cell proliferation. nih.gov Another notable compound, 6-chloro-7-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione (NSC 663284), has been identified as a selective inhibitor of Cdc25 phosphatases. This compound was shown to arrest synchronized cells in both the G1 and G2/M phases of the cell cycle, highlighting the role of the morpholino-ethylamino side chain in this activity. nih.gov The ability of these morpholine-containing compounds to induce G1 phase arrest underscores their potential as anticancer agents. nih.govresearchgate.net

Table 1: Effects of Morpholine-Substituted Quinazoline Derivatives on Cancer Cell Lines

| Compound | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | G1 Phase Arrest, Apoptosis |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | G1 Phase Arrest, Apoptosis |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | G1 Phase Arrest, Apoptosis |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | G1 Phase Arrest, Apoptosis |

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | G1 Phase Arrest, Apoptosis |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | G1 Phase Arrest, Apoptosis |

Data sourced from a study on morpholine substituted quinazoline derivatives. nih.gov

Neuropharmacological Applications

Brain Barrier Permeability and Neurological Disorder Targeting

The blood-brain barrier (BBB) presents a significant challenge in the development of drugs for central nervous system (CNS) disorders, as it tightly regulates the passage of substances into the brain. nih.govnih.gov The morpholine ring, a key component of this compound, has been recognized for its favorable physicochemical properties that can enhance a molecule's ability to cross the BBB. nih.govnih.gov

The presence of a weakly basic nitrogen atom and an oxygen atom in the morpholine ring gives it a unique pKa value and conformational flexibility. nih.govnih.gov These characteristics allow it to participate in various hydrophilic and lipophilic interactions, which can improve a drug's solubility in the blood and its permeability into the brain. nih.govnih.gov In the realm of CNS drug discovery, the morpholine moiety is often incorporated into compounds to modulate their pharmacokinetic and pharmacodynamic properties. nih.govnih.gov This makes it a valuable scaffold for designing drugs that can effectively target neurological disorders. nih.govnih.gov

For example, morpholine-containing compounds have been investigated as potential treatments for brain tumors and CNS metastases due to their ability to cross the BBB. nih.gov The structural features of the morpholine ring can be strategically utilized to direct a drug to its intended target within the CNS, thereby enhancing its therapeutic efficacy. nih.govnih.gov

Advanced Biomedical Imaging and Sensing Probes

The this compound scaffold is a valuable component in the design of sophisticated probes for biomedical imaging and sensing. The morpholine group, in particular, serves as an effective targeting moiety for specific subcellular compartments, such as lysosomes. researchgate.netmdpi.com

Lysosome-Targeting Strategies in Cellular Imaging

Lysosomes are acidic organelles crucial for cellular degradation and recycling processes. researchgate.netmdpi.com The morpholine group, being a lipophilic amine, can facilitate the accumulation of molecules within these acidic organelles. researchgate.net This property has been widely exploited to create fluorescent probes that specifically target and illuminate lysosomes in living cells, allowing for the detailed study of their function and dynamics. researchgate.netmdpi.comsmolecule.com

Derivatives such as 2-morpholinoethylamine and the broader 4-(2-aminoethyl)morpholine are frequently used as lysosome-targeting groups in the development of these probes. researchgate.netsigmaaldrich.com For instance, by attaching a fluorescent dye to this compound, researchers can create probes that are taken up by cells and accumulate in the lysosomes, providing a clear visual signal of these organelles under a microscope. smolecule.com

Fluorescent Probe Design for pH and Biochemical Sensing

The pH-sensitive nature of the morpholine group also makes it an excellent component for fluorescent probes designed to detect pH changes within cells. nih.gov Several fluorescent probes have been developed that utilize a morpholine-functionalized core, such as BODIPY (boron-dipyrromethene) dyes. nih.gov These probes can exhibit a fluorescent response to changes in the acidity of their environment. nih.gov

For example, some morpholine-based BODIPY probes show low fluorescence in acidic conditions and high fluorescence in basic conditions. nih.gov This "off-on" switching is due to the protonation and deprotonation of the morpholine's tertiary amine. In acidic environments, the protonated amine can quench the fluorescence of the dye. nih.gov This property is particularly useful for imaging the acidic environment of lysosomes. nih.gov

Table 2: Photophysical Properties of Morpholine-Functionalized Fluorescent Probes

| Probe | Absorption Peak (nm) | Emission Peak (nm) | Fluorescence Quantum Yield (%) |

|---|---|---|---|

| Fluorescent Probe A | 498 | 508 | 56 |

| Fluorescent Probe B | 515 | 529 | 8 |

Data for probes in ethanol (B145695), sourced from a study on morpholine-functionalized BODIPY dyes. nih.gov

DNA Targeting Applications

In addition to cellular imaging, derivatives of this compound have been incorporated into molecules designed to target DNA. A notable example is the synthesis of 1,8-naphthalimide (B145957) conjugated Tröger's bases that include a 4-(2-aminoethyl)morpholine moiety. sigmaaldrich.com These compounds have been developed as fluorescent probes for targeting DNA, indicating the potential of this chemical scaffold in the design of agents that can interact with genetic material for therapeutic or diagnostic purposes. sigmaaldrich.com

Other Emerging Biological Activities

Beyond the well-established applications of morpholine derivatives, ongoing research continues to uncover new and promising therapeutic potentials. These investigations span a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, antifungal, anticonvulsant, and antihyperlipidemic effects. The versatility of the morpholine scaffold allows for the design and synthesis of novel compounds with diverse pharmacological profiles.

Anti-inflammatory and Antioxidant Properties

The morpholine moiety has been incorporated into various molecular frameworks to develop potent anti-inflammatory and antioxidant agents.

Recent studies have explored the anti-inflammatory potential of novel morpholinopyrimidine derivatives. In one such study, two compounds, V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol), were identified as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.orgresearchgate.net These compounds were shown to significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, at both the mRNA and protein levels. nih.gov

Another study reported the synthesis of morpholine-capped β-lactam derivatives with significant anti-inflammatory activity. nih.gov Several of these compounds exhibited higher activity than the reference drug, dexamethasone, in inhibiting human inducible nitric oxide synthase (iNOS). nih.gov

In the realm of antioxidant activity, a series of new aromatic morpholine derivatives have been synthesized and evaluated. nih.gov These compounds were found to not only suppress cholesterol biosynthesis but also provide significant protection to hepatic microsomal membranes against lipid peroxidation. nih.gov Furthermore, novel bioactive metal complexes of a morpholine derivative, [MII(L)2(bpy)] where L = 2-(4-morpholinobenzylideneamino)phenol, have demonstrated radical scavenging properties. nih.gov

Table 1: Anti-inflammatory Activity of Selected Morpholine Derivatives

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| V4 and V8 | iNOS, COX-2 | Inhibited NO production and reduced iNOS and COX-2 expression in LPS-stimulated macrophages. rsc.orgresearchgate.netnih.gov | rsc.orgresearchgate.netnih.gov |

| Morpholine-capped β-lactams | iNOS | Showed higher anti-inflammatory ratio values compared to dexamethasone. nih.gov | nih.gov |

Antiviral and Antifungal Investigations

The structural features of morpholine have made it an attractive scaffold for the development of antimicrobial agents.

A notable study in the area of antifungal research involved the synthesis of silicon-incorporated morpholine analogues. nih.gov This modification of known morpholine antifungals like fenpropimorph (B1672530) and amorolfine (B1665469) led to the development of several sila-analogues with potent activity against various human fungal pathogens, including Candida albicans, Candida glabrata, and Aspergillus niger. nih.gov The sila-analogue 24 , a fenpropimorph analogue, was found to be particularly effective, exhibiting superior fungicidal potential compared to the parent compounds. nih.gov The mechanism of action of these sila-analogues is believed to be similar to that of morpholines, involving the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway. nih.gov

The general antibacterial and antifungal properties of morpholine derivatives have also been noted in broader chemical literature, highlighting the potential of the morpholino group in enhancing the biological activity of target molecules. taylorandfrancis.com

Table 2: Antifungal Activity of a Sila-Morpholine Analogue

| Compound | Fungal Pathogens | Key Findings | Reference |

|---|---|---|---|

| Sila-analogue 24 | Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger | Showed superior fungicidal potential compared to fenpropimorph, fenpropidin, and amorolfine. nih.gov | nih.gov |

Anticonvulsant and Antihyperlipidemic Research

Research into morpholine derivatives has also extended to neurological and metabolic disorders.

In the field of anticonvulsant research, a series of hybrid compounds featuring a pyrrolidine-2,5-dione core and a morpholine fragment have been synthesized and evaluated. nih.gov One of the most promising compounds from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) , demonstrated a significantly higher efficacy in animal models of epilepsy (maximal electroshock (MES) test and 6 Hz test) compared to the reference drugs valproic acid and ethosuximide (B1671622). nih.gov Another study focused on water-soluble analogues of known anticonvulsants, with some demonstrating broad-spectrum anticonvulsant properties in various seizure models. nih.gov

In the area of antihyperlipidemic research, a study on new aromatic morpholine derivatives revealed a dual function. nih.gov These compounds were found to inhibit squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis, with IC50 values for the most active compounds ranging from 0.7 to 5.5 μM. nih.gov In addition to their cholesterol-lowering potential, these derivatives also exhibited significant antioxidant activity. nih.gov In vivo studies in an animal model of acute hyperlipidemia showed that these compounds reduced total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels by 15-80%. nih.gov

Table 3: Anticonvulsant and Antihyperlipidemic Activity of Selected Morpholine Derivatives

| Compound/Derivative Series | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Compound 4 | Anticonvulsant | Higher ED50 value than valproic acid and ethosuximide in MES and 6 Hz tests. nih.gov | nih.gov |

| Aromatic morpholine derivatives | Antihyperlipidemic | Inhibited squalene synthase and reduced TC, TG, and LDL in vivo. nih.gov | nih.gov |

Mechanistic and Structure Activity Relationship Sar Studies of 4 2 Aminoethoxy Ethyl Morpholine

Molecular Interactions and Receptor Binding Dynamics

Detailed experimental data on the binding of 4-((2-Aminoethoxy)ethyl)morpholine to the estrogen receptor and PI3K enzyme is limited. However, the known interactions of similar morpholine-containing molecules with these targets can provide insights into its potential binding modes.

Estrogen Receptor Binding Site Interactions (e.g., Aspartate-351, Helix-12)

Specific studies detailing the interaction of this compound with key residues of the estrogen receptor (ER), such as Aspartate-351 and the regulatory Helix-12, are not presently available in scientific literature. The binding of ligands to the ER is a complex process that can be influenced by a variety of structural features.

PI3K Enzyme Active Site Interactions (e.g., Val828, Lys779)

While direct evidence for this compound is lacking, the morpholine (B109124) moiety is a well-established pharmacophore in numerous PI3K inhibitors. In many of these inhibitors, the oxygen atom of the morpholine ring is crucial for forming a hydrogen bond with the backbone amide of a valine residue in the hinge region of the PI3K active site. However, specific interactions with Val828 and Lys779 for this particular compound have not been documented.

Pharmacophore Elucidation and Structural Determinants of Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups.

Role of Morpholine Oxygen in Enzyme Inhibition

The oxygen atom within the morpholine ring is a key feature that can significantly contribute to enzyme inhibition. Its ability to act as a hydrogen bond acceptor is a recurring theme in the mechanism of action for many morpholine-containing drugs. This interaction can be critical for anchoring the inhibitor within the enzyme's active site, leading to potent inhibition.

Metabolic Pathways and Biotransformation Mechanisms

Mycobacterium aurum MO1 Degradation Pathway and Intermediates

The biodegradation of morpholine, a core structural component of this compound, has been extensively studied in Mycobacterium aurum MO1. This bacterium utilizes morpholine as a source of carbon, nitrogen, and energy. The degradation pathway involves the cleavage of the morpholine ring, leading to the formation of key intermediates.

Degradation Kinetics of Morpholine and its Intermediates by M. aurum MO1

| Compound | Initial Concentration | Degradation Time (hours) |

| Morpholine | - | 10 |

| Glycolate (B3277807) | - | 4 |

| Ethanolamine (B43304) | - | 8 |

This table illustrates the time required for the degradation of morpholine and its key intermediates by M. aurum MO1, based on in situ Nuclear Magnetic Resonance (NMR) studies.

Research has unequivocally identified 2-(2-aminoethoxy)acetate (B1259841) and glycolate as primary intermediates in the metabolic pathway of morpholine degradation by M. aurum MO1. researchgate.netacs.org In situ 1H Nuclear Magnetic Resonance (NMR) has been a pivotal technique in providing direct evidence for the presence and kinetics of these intermediates. researchgate.netacs.org The degradation process commences with the cleavage of a C-N bond within the morpholine ring. nih.gov

The concentration of these intermediates, 2-(2-aminoethoxy)acetate and glycolate, increases during the initial phase of morpholine degradation, peaking at around 10 to 12 hours, and subsequently decreases as they are further metabolized by the bacterium. researchgate.net Glycolate, for instance, is typically no longer detectable after 20 hours of incubation. researchgate.net It has been proposed that the degradation can proceed via two main routes: the glycolate pathway and the ethanolamine pathway. nih.gov However, studies with M. aurum MO1 have primarily provided evidence for the glycolate route, with no detection of intermediates from the ethanolamine branch, such as acetaldehyde (B116499) or acetate, during morpholine degradation. researchgate.net

Cytochrome P-450 Involvement in C-N Bond Cleavage

The initial and rate-determining step in the microbial degradation of the morpholine ring is the cleavage of the C-N bond, a reaction catalyzed by a specific class of enzymes. nih.gov Spectrophotometric analyses of Mycobacterium aurum MO1 cell extracts have revealed the presence of a soluble cytochrome P450 enzyme that is integral to the degradative pathway of morpholine. nih.gov

The crucial role of this cytochrome P450 enzyme in the initial C-N bond cleavage has been confirmed through inhibition studies. nih.gov The use of metyrapone, a known cytochrome P450 inhibitor, was shown to impede the degradation of both morpholine and its sulfur analog, thiomorpholine (B91149), by M. aurum MO1. nih.gov This inhibition led to a decreased rate of formation of the first intermediate, 2-(2-aminoethoxy)acetate, providing strong evidence for the direct involvement of cytochrome P450 in the early stages of biodegradation. nih.gov

Quantum chemical studies have further elucidated the mechanism of morpholine oxidation by cytochrome P450. researchgate.net These theoretical calculations suggest that the reaction proceeds via a hydrogen atom abstraction and rebound mechanism. researchgate.net The presence of the nitrogen atom in the morpholine heterocycle is believed to facilitate this hydrogen abstraction. The subsequent hydroxylation of the morpholine ring leads to an intramolecular hydrogen atom transfer from the newly introduced hydroxyl group to the nitrogen atom. This transfer ultimately results in the cleavage of the C-N bond and the formation of 2-(2-aminoethoxy)acetaldehyde. researchgate.net

Proteolysis Targeting Chimeras (PROTACs) Metabolic Stability Investigations

The morpholine moiety is a common component in the linkers of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to induce the degradation of specific target proteins. The metabolic stability of these complex molecules is a critical factor in their development and efficacy. The linker region, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is often a primary site of metabolic breakdown. nih.gov

General investigations into PROTAC metabolism have revealed that the morpholine ring can be a metabolic "soft spot," making it susceptible to enzymatic degradation. acs.org The connection points of the linker to the respective ligands are particularly vulnerable to metabolic reactions. nih.gov Common metabolic transformations observed in PROTACs include N-dealkylation and amide hydrolysis, often mediated by cytochrome P450 enzymes such as CYP3A4. nih.gov

The length and chemical nature of the linker significantly influence the metabolic stability of a PROTAC. Generally, longer and more flexible linkers tend to exhibit lower metabolic stability. For instance, increasing the length of a straight-chain alkyl linker can lead to a substantial decrease in the metabolic half-life of the PROTAC. Conversely, strategies such as linker rigidification have been shown to improve metabolic stability. nih.gov

While specific metabolic studies on PROTACs containing the precise this compound linker are not extensively documented, the established principles of PROTAC metabolism strongly suggest that this moiety would be a site of interest for metabolic profiling. The ether linkages and the morpholine ring itself would likely be susceptible to O-dealkylation and oxidation reactions. nih.gov The metabolic liability of the morpholine ring has been confirmed in studies of various PROTACs, highlighting its importance in the design of metabolically robust degraders. acs.org

Advanced Analytical and Spectroscopic Characterization of 4 2 Aminoethoxy Ethyl Morpholine

Spectroscopic Confirmation of Molecular Structures

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-((2-Aminoethoxy)ethyl)morpholine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The protons of the morpholine (B109124) ring typically appear as multiplets in the range of δ 2.4-3.7 ppm. The ethyl and ethoxy groups also show characteristic signals, with the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms appearing at different chemical shifts due to their distinct electronic environments. The protons of the primary amine group (-NH₂) typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct peaks are observed for the carbon atoms of the morpholine ring, the ethyl linker, and the ethoxy group. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms to which they are attached. Carbons bonded to nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts (downfield).

Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Morpholine Ring Protons | 2.40-2.55 (m) | 53.0-54.0 |

| Morpholine Ring Protons | 3.60-3.75 (m) | 66.5-67.5 |

| -CH₂-N (ethyl) | 2.55-2.65 (t) | 57.0-58.0 |

| -CH₂-O (ethoxy) | 3.50-3.60 (t) | 70.0-71.0 |

| -O-CH₂-CH₂-NH₂ | 2.80-2.90 (t) | 41.0-42.0 |

| -O-CH₂-CH₂-NH₂ | 3.55-3.65 (t) | 69.0-70.0 |

| -NH₂ | Variable (broad s) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, t = triplet, s = singlet.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Key vibrational modes include:

N-H Stretching: The primary amine group exhibits characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations are observed around 2850-3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group appears in the range of 1590-1650 cm⁻¹.

C-O-C Stretching: The ether linkage within the morpholine ring and the ethoxy group gives rise to a strong C-O-C stretching band, typically around 1115 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds of the morpholine and the ethylamine (B1201723) moiety are also present in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 |

| Primary Amine (-NH₂) | N-H Bend | 1590-1650 |

| Alkane (-CH₂-) | C-H Stretch | 2850-3000 |

| Ether (C-O-C) | C-O Stretch | 1115-1125 |

Mass Spectrometry (EI-MS, LC-MS ESI)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions that provide a "fingerprint" of the molecule's structure.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS ESI): LC-MS with ESI is a softer ionization technique that is well-suited for polar and non-volatile molecules like this compound. It typically produces a protonated molecule [M+H]⁺, which allows for the accurate determination of the molecular weight.

The fragmentation pattern of this compound in mass spectrometry would be expected to show cleavage at the ether linkages and the C-N bonds, yielding characteristic fragment ions.

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound by separating it from any impurities or byproducts.

Gas Chromatography (GC): GC can be used to determine the purity of volatile derivatives of the compound. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity assessment. A solution of the compound is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte and impurities between the mobile and stationary phases. A detector, such as a UV detector, is used to quantify the amount of the compound and any impurities present. The purity is determined by the relative area of the peak corresponding to this compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and conformational information. This technique offers an unambiguous confirmation of the connectivity and stereochemistry of the molecule. As of the current literature survey, a publicly available crystal structure of this compound has not been identified.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools used to predict and understand the structural and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be employed to:

Calculate the optimized geometry and conformational isomers of this compound.

Predict NMR and IR spectra, which can be compared with experimental data to aid in spectral assignment and structural confirmation.

Model the molecule's electronic properties, such as its electrostatic potential surface, to understand its reactivity and intermolecular interactions.

These computational approaches provide valuable insights that complement experimental data, leading to a more comprehensive understanding of the molecule's characteristics.

Quantum Mechanical Calculations

Quantum mechanical calculations are instrumental in understanding the fundamental properties of this compound at the atomic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its electronic structure and predict various molecular parameters.

Commonly used DFT functionals for this type of analysis include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X. The B3LYP functional is widely used for its balance of accuracy and computational cost in predicting molecular geometries and energies. The M06-2X functional is particularly well-suited for main-group thermochemistry, and noncovalent interactions, which are relevant for a molecule with multiple heteroatoms and potential for intramolecular hydrogen bonding like this compound. The Hartree-Fock method, while being a more fundamental ab initio method, often serves as a starting point for more advanced calculations.

These computational approaches allow for the determination of optimized molecular geometry, electronic energies, and the distribution of electron density, which are crucial for interpreting experimental spectroscopic data.

Basis Set Selection and Optimization Strategies

The accuracy of quantum mechanical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For a molecule like this compound, which contains nitrogen and oxygen atoms, basis sets that include polarization and diffuse functions are essential for an accurate description of its electronic structure.

Commonly employed basis sets include those from the Pople series, such as 6-31G(d,p) or 6-311++G(d,p). The inclusion of polarization functions (d,p) allows for the description of anisotropic electron density around atoms, while diffuse functions (++) are important for accurately modeling lone pairs and potential weak interactions.

The optimization strategy typically involves a geometry optimization calculation, where the total energy of the molecule is minimized with respect to the positions of its atoms. This process yields the most stable conformation of the molecule in the gas phase. Frequency calculations are then performed at the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum mechanical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated electronic environment of each nucleus. By comparing the calculated chemical shifts with experimental NMR spectra, the assignment of signals to specific atoms in the molecule can be confirmed.

IR (Infrared): The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the vibrational modes of the molecule, such as N-H stretching, C-O stretching, and CH₂ rocking. The theoretical IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational bands.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The following table summarizes the types of information obtained from these predictive calculations:

| Spectroscopic Technique | Predicted Parameters |

| NMR | ¹H and ¹³C chemical shifts |

| IR | Vibrational frequencies and intensities |

| UV-Vis | Electronic transition energies and oscillator strengths |

In Situ Spectroscopic Techniques for Biodegradation Monitoring

The biodegradation of this compound can be monitored in real-time using in situ spectroscopic techniques. These methods allow for the continuous measurement of the concentration of the parent compound and the formation of its degradation products without the need for sample extraction and preparation.

Techniques such as Raman spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy are well-suited for this purpose. These techniques can be used to monitor changes in the vibrational spectra of the system over time, providing insights into the transformation of the molecule's functional groups as it undergoes biodegradation. For instance, the disappearance of characteristic peaks of the parent molecule and the appearance of new peaks corresponding to metabolites can be tracked.

Surface Analysis Techniques (e.g., XPS) for Adsorption Studies

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that can be used to study the adsorption of this compound onto various surfaces. XPS provides information about the elemental composition and the chemical state of the elements on the surface of a material.

In the context of adsorption studies, XPS can be used to:

Confirm the presence of the adsorbed molecule on the surface by detecting the characteristic elements of this compound, such as nitrogen, oxygen, and carbon.

Investigate the nature of the interaction between the molecule and the surface by analyzing the high-resolution spectra of the core levels of these elements. Shifts in the binding energies of the N 1s, O 1s, and C 1s peaks can provide information about the chemical environment of these atoms and the types of bonds formed upon adsorption.

This information is crucial for understanding the mechanisms of adsorption and the surface chemistry of this compound.

Environmental and Industrial Research Perspectives on 4 2 Aminoethoxy Ethyl Morpholine

Applications in Materials Science and Industrial Processes

4-((2-Aminoethoxy)ethyl)morpholine and its related morpholine (B109124) derivatives find utility in a range of industrial applications, from polymer chemistry to corrosion inhibition and agrochemical formulations.

Epoxy Resins as Curing Agents

Epoxy resins are a crucial class of thermosetting polymers known for their high performance in adhesives, coatings, and composites. scholaris.ca The curing process, which involves the cross-linking of epoxy resin molecules, is critical to achieving the desired mechanical and thermal properties. scholaris.ca Amines are a common class of curing agents for epoxy resins, reacting with the epoxide groups to form a three-dimensional network. scholaris.canih.gov

While specific data on this compound as a primary curing agent is not extensively detailed in the provided search results, the broader family of morpholine derivatives and other amines are well-established in this role. For instance, 4-methyl-2-morpholinone has been patented for use as a curing agent for epoxy resins, either on its own or as an accelerator for other conventional curing agents like anhydrides or dicyandiamide. google.com The functionality of the amine, including the number of active hydrogens, plays a determining role in the cure kinetics and the final properties of the cured resin. scholaris.ca Various amines, such as diethylenetriamine (B155796) (DETA), triethylenetetramine (B94423) (TETA), and isophorone (B1672270) diamine (IPDA), are used as curing agents in applications ranging from industrial coatings to composites. qr-polymers.com The selection of a specific amine curing agent depends on the desired properties of the final product, such as flexibility, chemical resistance, and curing time. qr-polymers.comresearchgate.net

Surfactant and Corrosion Inhibitor Formulations

Morpholine and its derivatives are widely recognized for their role as corrosion inhibitors, particularly in steam boiler systems and for various metals like copper, iron, lead, and zinc. atamankimya.comchemicalbook.com Their effectiveness stems from their ability to neutralize acidic conditions and form a protective film on metal surfaces. atamankimya.comgoogle.com Morpholine's volatility, which is similar to that of water, allows it to be evenly distributed in both water and steam phases, providing comprehensive protection in boiler systems. atamankimya.com

Recent research has focused on morpholine salt volatile corrosion inhibitors (VCIs), such as morpholine benzoate (B1203000) and morpholine carbonate. mdpi.com These compounds function by volatilizing and then adsorbing onto metal surfaces, creating a protective layer that inhibits corrosion. mdpi.com Studies have shown that these morpholine-based VCIs can coordinate with iron atoms on steel surfaces through their nitrogen and oxygen atoms, leading to both physical and chemical adsorption. mdpi.com

In the realm of surfactants, morpholine-based compounds have also demonstrated significant potential. For example, a morpholine-based Gemini surfactant, 1,4-bis (morpholinododecylammonio) butane (B89635) dibromide (BMBD), has been developed and shown to be an effective collector in the reverse froth flotation process for carnallite (B72600) ore, which is used in potassium fertilizer production. bohrium.com This specialized surfactant exhibits a strong affinity for halite (NaCl), allowing for its separation from carnallite. bohrium.com Another study synthesized a similar morpholine-typed Gemini surfactant, butanediyl-α, ω-bis (morpholino dodecylammonium bromide) (BM), which also proved to be a highly effective collector for NaCl in reverse flotation, even at low temperatures. researchgate.net

Role in Agrochemicals and Rubber Processing

Morpholine derivatives are integral to the agrochemical industry, particularly as fungicides. chemicalbook.com Certain morpholine-based compounds act as ergosterol (B1671047) biosynthesis inhibitors, which are effective against fungal diseases in cereals. atamankimya.comchemicalbook.com

In the rubber industry, morpholine is a key intermediate in the production of vulcanization accelerators, such as N,N'-dithiodimorpholine (DTOS), 2-(Morpholinothio)benzothiazole (MDS), and N-oxydiethylene-2-benzothiazolesulfenamide (NOBS). atamankimya.comchemicalbook.com These accelerators play a crucial role in the cross-linking of rubber polymers, a process that enhances the material's durability and elasticity. A significant portion of the global demand for morpholine is driven by its use in the manufacturing of these rubber vulcanization accelerators. chemicalbook.com

Environmental Fate and Biodegradation Studies

The widespread industrial use of morpholine and its derivatives necessitates an understanding of their environmental impact and biodegradability. ethz.chresearchgate.net While morpholine itself is not considered a carcinogen, it can undergo nitrosation in the environment to form N-nitrosomorpholine, a compound recognized as a potential carcinogen. ethz.chresearchgate.net This has spurred research into the bioremediation of morpholine-contaminated environments.

Microbial Degradation Pathways in Wastewater Treatment

Several bacterial species, particularly from the genus Mycobacterium, have been identified as capable of degrading morpholine. uni-pannon.huresearchgate.net These microorganisms can utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govnih.gov The biodegradation process is initiated by an inducible enzymatic pathway. nih.gov

Studies have revealed that the degradation of morpholine can proceed through different pathways. One proposed route involves the initial cleavage of the C-N bond, leading to the formation of intermediates that are further metabolized. nih.govresearchgate.net A key enzyme in this process is a cytochrome P-450 monooxygenase, which catalyzes the initial hydroxylation of the morpholine ring. ethz.chnih.govnih.gov The degradation can proceed via a diglycolic acid route or an ethanolamine (B43304) pathway. uni-pannon.huresearchgate.netresearchgate.net The final end product of these degradation pathways is often ammonia (B1221849), which can be utilized by the microorganisms. uni-pannon.huresearchgate.net

Identification of Biodegradation Intermediates

The elucidation of the metabolic pathways involved in morpholine biodegradation has been challenging due to the high water solubility of morpholine and its intermediates. researchgate.netuni-pannon.huresearchgate.net However, techniques such as in situ ¹H nuclear magnetic resonance (NMR) spectroscopy have enabled the identification of key metabolic intermediates directly from culture supernatants. researchgate.netnih.govnih.gov

Using these methods, researchers have identified several intermediates in the biodegradation of morpholine by Mycobacterium strains. One of the primary intermediates identified is 2-(2-aminoethoxy)acetic acid . ethz.chnih.govnih.govnih.gov Another significant intermediate observed is glycolic acid . nih.govnih.govnih.gov The appearance and subsequent disappearance of these compounds during degradation studies provide direct evidence for their role in the metabolic pathway. nih.gov In some bacterial strains, the degradation pathway may also involve intermediates such as aminoethoxy ethanol (B145695). researchgate.net The identification of these intermediates is crucial for understanding the complete biochemical mechanism of morpholine biodegradation and for developing effective bioremediation strategies for industrial wastewater.

| Biodegradation Intermediate | Analytical Method of Identification |

| 2-(2-aminoethoxy)acetic acid | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govnih.gov |

| Glycolic acid | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy nih.govnih.gov |

| Aminoethoxy ethanol | Growth studies in culture media researchgate.net |

Environmental Monitoring and Contaminant Analysis

Detailed research specifically outlining the environmental monitoring and analysis of this compound is not extensively documented in publicly available literature. However, based on its chemical structure—which includes a morpholine ring, an ether linkage, and a primary amine group—and the established analytical methods for similar compounds, a framework for its detection and quantification can be inferred. researchgate.net

The compound's notable solubility in water suggests that it will likely be mobile in aquatic environments, making water and wastewater samples key matrices for monitoring. fishersci.com Its potential release into the environment should be avoided, necessitating reliable analytical methods for its detection. fishersci.com